molecular formula C14H21N7O2 B6752414 1-[4-[(5-Ethyl-1,2,4-oxadiazol-3-yl)methyl]piperazin-1-yl]-3-(1,2,4-triazol-1-yl)propan-1-one

1-[4-[(5-Ethyl-1,2,4-oxadiazol-3-yl)methyl]piperazin-1-yl]-3-(1,2,4-triazol-1-yl)propan-1-one

Cat. No.: B6752414
M. Wt: 319.36 g/mol
InChI Key: PNNUTRAJYDPFFZ-UHFFFAOYSA-N
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Description

1-[4-[(5-Ethyl-1,2,4-oxadiazol-3-yl)methyl]piperazin-1-yl]-3-(1,2,4-triazol-1-yl)propan-1-one is a complex organic compound that features a unique combination of functional groups, including an oxadiazole ring, a piperazine ring, and a triazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[4-[(5-Ethyl-1,2,4-oxadiazol-3-yl)methyl]piperazin-1-yl]-3-(1,2,4-triazol-1-yl)propan-1-one typically involves multiple steps, starting with the preparation of the oxadiazole ring. This can be achieved through the cyclization of appropriate precursors under specific conditions. The piperazine ring is then introduced via nucleophilic substitution reactions, followed by the attachment of the triazole ring through a series of condensation reactions. Each step requires careful control of reaction conditions, including temperature, pH, and the use of catalysts to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for large-scale reactions, ensuring the availability of high-purity starting materials, and implementing efficient purification techniques such as crystallization or chromatography. The use of continuous flow reactors and automated systems can enhance the efficiency and reproducibility of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

1-[4-[(5-Ethyl-1,2,4-oxadiazol-3-yl)methyl]piperazin-1-yl]-3-(1,2,4-triazol-1-yl)propan-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.

    Substitution: Nucleophilic or electrophilic substitution reactions can be employed to replace certain functional groups with others.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or hydrogen peroxide, reducing agents such as sodium borohydride or lithium aluminum hydride, and various nucleophiles or electrophiles depending on the desired substitution. Reaction conditions typically involve controlled temperatures, inert atmospheres, and the use of solvents that facilitate the desired transformations.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could produce a wide range of functionalized analogs.

Scientific Research Applications

1-[4-[(5-Ethyl-1,2,4-oxadiazol-3-yl)methyl]piperazin-1-yl]-3-(1,2,4-triazol-1-yl)propan-1-one has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.

    Biology: The compound can be used in studies involving enzyme inhibition, receptor binding, and other biochemical processes.

    Industry: It can be used in the production of advanced materials with unique properties, such as polymers or nanomaterials.

Mechanism of Action

The mechanism of action of 1-[4-[(5-Ethyl-1,2,4-oxadiazol-3-yl)methyl]piperazin-1-yl]-3-(1,2,4-triazol-1-yl)propan-1-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, where the compound can act as an inhibitor, activator, or modulator. The pathways involved often depend on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • 1-[4-[(5-Methyl-1,2,4-oxadiazol-3-yl)methyl]piperazin-1-yl]-3-(1,2,4-triazol-1-yl)propan-1-one
  • 1-[4-[(5-Propyl-1,2,4-oxadiazol-3-yl)methyl]piperazin-1-yl]-3-(1,2,4-triazol-1-yl)propan-1-one

Uniqueness

What sets 1-[4-[(5-Ethyl-1,2,4-oxadiazol-3-yl)methyl]piperazin-1-yl]-3-(1,2,4-triazol-1-yl)propan-1-one apart from similar compounds is its specific combination of functional groups, which can confer unique chemical and biological properties. This uniqueness can be leveraged in the design of new drugs or materials with tailored functionalities.

Properties

IUPAC Name

1-[4-[(5-ethyl-1,2,4-oxadiazol-3-yl)methyl]piperazin-1-yl]-3-(1,2,4-triazol-1-yl)propan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21N7O2/c1-2-13-17-12(18-23-13)9-19-5-7-20(8-6-19)14(22)3-4-21-11-15-10-16-21/h10-11H,2-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PNNUTRAJYDPFFZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NC(=NO1)CN2CCN(CC2)C(=O)CCN3C=NC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21N7O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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